molecular formula C21H17N5O3S B2592256 N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide CAS No. 1243090-60-9

N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide

Cat. No.: B2592256
CAS No.: 1243090-60-9
M. Wt: 419.46
InChI Key: QQQLANSMVIZSBY-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a useful research compound. Its molecular formula is C21H17N5O3S and its molecular weight is 419.46. The purity is usually 95%.
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Biological Activity

N-(4-acetylphenyl)-2-[3-oxo-6-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.

1. Synthesis of the Compound

The synthesis of this compound involves several steps that typically include the formation of the triazole and pyridazine rings. The general synthetic pathway includes:

  • Formation of the Triazole Ring: Utilizing appropriate hydrazine derivatives and carbonyl compounds.
  • Pyridazine Synthesis: Achieved through cyclization reactions involving sulfur-containing precursors.
  • Acetylation: The final step often involves acetylating the amine group to yield the desired compound.

2. Biological Activity

The biological activity of this compound has been evaluated across various studies focusing on its pharmacological properties. Below are key findings:

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit notable antimicrobial properties. For instance:

  • In Vitro Studies: The compound has shown moderate activity against several bacterial strains and fungi. In a comparative study, it was found to be effective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 50 µg/mL .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • Cholinesterase Inhibition: Similar compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in treating neurodegenerative diseases. For instance, a related triazole derivative exhibited an IC50 value of 10.4 µM against AChE .

Antioxidant Properties

Antioxidant assays have shown that compounds within this class can scavenge free radicals effectively:

  • DPPH Assay Results: Compounds similar to this compound demonstrated significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid .

3. Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of related triazole compounds on various cancer cell lines. Results indicated that certain derivatives could inhibit cell proliferation effectively in breast cancer (T47D) and colon cancer (HCT116) cell lines with IC50 values ranging from 20 to 40 µM .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of triazole derivatives. The results showed that these compounds could significantly reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

4. Comparative Data Table

Biological ActivityCompound TestedIC50 Value (µM)Reference
AntimicrobialN-(4-acetylphenyl)-...25 - 50
AChE InhibitionRelated Triazole Derivative10.4
AntioxidantSimilar Triazole Compound<20
Anticancer (T47D)Related Triazole Derivative20 - 40
Anti-inflammatoryVarious Triazole DerivativesSignificant Reduction

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-oxo-6-phenylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5O3S/c1-14(27)15-7-9-16(10-8-15)22-19(28)13-25-21(29)26-18(23-25)11-12-20(24-26)30-17-5-3-2-4-6-17/h2-12H,13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQLANSMVIZSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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